molecular formula C24H33ClN2O2 B000613 盐酸依普拉酮 CAS No. 10402-53-6

盐酸依普拉酮

货号 B000613
CAS 编号: 10402-53-6
分子量: 417.0 g/mol
InChI 键: IBILYOQEISPYMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

NSC 317935 has a wide range of scientific research applications, including:

作用机制

NSC 317935 exerts its effects primarily through its mucolytic and antitussive properties. It acts on the neurokinin receptors, particularly the neurokinin 1 receptor, to improve pulmonary function and reduce mucus production. The compound influences bronchoalveolar lavage fluid lipid levels and ion transport, leading to improved respiratory function .

Similar Compounds:

  • Rolapitant hydrochloride
  • Ezlopitant
  • Senktide
  • Neurokinin A (4-10)
  • Substance P (1-7)

Comparison: NSC 317935 is unique in its dual mucolytic and antitussive properties, which are not commonly found in other similar compounds. While other compounds may target neurokinin receptors, NSC 317935’s specific combination of properties makes it particularly effective in improving pulmonary function and reducing mucus production .

安全和危害

Adverse effects of Eprazinone dihydrochloride include headache, somnolence, vertigo, heartburn, and nausea . It is important not to arbitrarily take the drug, stop, or change the dose of the drug without the permission of a doctor .

未来方向

While Eprazinone dihydrochloride has shown promise in treating conditions such as acute and chronic bronchitis, cough, rhinitis, and asthma , more research is needed to fully understand its potential applications and long-term effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of NSC 317935 involves the reaction of 3-[4-(2-ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve dissolving the compound in dimethyl sulfoxide (DMSO) and then adding hydrochloric acid to precipitate the dihydrochloride salt .

Industrial Production Methods: Industrial production of NSC 317935 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions: NSC 317935 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: NSC 317935 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Eprazinone dihydrochloride involves the conversion of 4-(3-pyridylmethyl)-1,2-dimethyl-3,4-dihydro-2H-benzo[e]quinoline into its dihydrochloride salt form through a series of reactions.", "Starting Materials": [ "4-(3-pyridylmethyl)-1,2-dimethyl-3,4-dihydro-2H-benzo[e]quinoline", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: 4-(3-pyridylmethyl)-1,2-dimethyl-3,4-dihydro-2H-benzo[e]quinoline is reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 2: The hydrochloride salt is then treated with sodium hydroxide to form the free base of the compound.", "Step 3: The free base is then reacted with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is extracted with ethyl acetate to obtain the pure compound.", "Step 5: The pure compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form of Eprazinone.", "Step 6: The dihydrochloride salt is crystallized from a mixture of methanol, acetic acid, and water to obtain the final product." ] }

CAS 编号

10402-53-6

分子式

C24H33ClN2O2

分子量

417.0 g/mol

IUPAC 名称

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H

InChI 键

IBILYOQEISPYMM-UHFFFAOYSA-N

SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

规范 SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl

其他 CAS 编号

10402-53-6

同义词

1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine
1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine
3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone
746 CE
Eftapan
eprazinone
eprazinone dihydrochloride
eprazinone dihydrochloride, 3-(14)C-labeled
eprazinone hydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eprazinone dihydrochloride
Reactant of Route 2
Reactant of Route 2
Eprazinone dihydrochloride
Reactant of Route 3
Reactant of Route 3
Eprazinone dihydrochloride
Reactant of Route 4
Reactant of Route 4
Eprazinone dihydrochloride
Reactant of Route 5
Reactant of Route 5
Eprazinone dihydrochloride
Reactant of Route 6
Reactant of Route 6
Eprazinone dihydrochloride

Q & A

Q1: What are the pharmacological effects of Eprazinone dihydrochloride?

A1: Eprazinone dihydrochloride has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].

Q2: What is the crystal structure of Eprazinone dihydrochloride?

A2: Eprazinone dihydrochloride crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。